2,2,4,6,6-Pentamethylheptane
Overview
Description
2,2,4,6,6-Pentamethylheptane is a branched alkane that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant to the synthesis and properties of 2,2,4,6,6-Pentamethylheptane. For instance, the synthesis of pentafluoroheptanes and the study of tautomers of heptane triones offer a glimpse into the complexity of heptane derivatives and their chemical behavior .
Synthesis Analysis
While the exact synthesis of 2,2,4,6,6-Pentamethylheptane is not detailed in the provided papers, similar synthetic strategies could be inferred. For example, the diastereoselective synthesis of pentafluoroheptanes involves sequential fluorination of diastereoisomeric alcohol-diepoxides . This method could potentially be adapted for the synthesis of 2,2,4,6,6-Pentamethylheptane by substituting fluorine atoms with methyl groups. Additionally, the synthesis of oligoenes from heptadiynes through Wittig-like reactions and McMurry coupling could provide insights into the construction of complex heptane backbones .
Molecular Structure Analysis
The molecular structure of 2,2,4,6,6-Pentamethylheptane would be characterized by a heptane backbone with five methyl substituents. The presence of these substituents would likely influence the compound's stereochemistry and conformational preferences. Although the papers do not discuss this compound specifically, the X-ray structures of bimetallic species used in the synthesis of oligoenes could offer some perspective on the structural aspects of branched alkanes .
Chemical Reactions Analysis
The papers do not provide direct information on the chemical reactions of 2,2,4,6,6-Pentamethylheptane. However, the study of tautomers of heptane triones suggests that heptane derivatives can exhibit interesting reactivity, such as keto-enol tautomerism . This could imply that 2,2,4,6,6-Pentamethylheptane may also participate in reactions that are influenced by the presence of its methyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2,4,6,6-Pentamethylheptane can be speculated based on the properties of related compounds. For instance, the review on 3,4,5,6,6-pentamethylheptan-2-ol as a fragrance ingredient indicates that branched chain saturated alcohols have distinct toxicological and dermatological profiles . This suggests that 2,2,4,6,6-Pentamethylheptane may also have unique properties that could be relevant in fragrance or other applications. The influence of branched methyl groups on properties like boiling point, solubility, and reactivity could be significant.
Scientific Research Applications
Autoignition Characteristics
- Study 1: 2,2,4,6,6-pentamethylheptane, a branched alkane, is studied for its autoignition properties, particularly in the context of jet fuels and alternative fuels. The study presents experimental data and a detailed kinetic mechanism covering a temperature range of 603–1376 K. This compound demonstrates unique ignition delay times and Negative Temperature Coefficient (NTC) behavior, making it significant for understanding fuel combustion dynamics (Mao et al., 2019).
Physical Properties in Binary Mixtures
- Study 2: The physical properties of binary mixtures involving 2,2,4,6,6-pentamethylheptane were measured, focusing on density, viscosity, speed of sound, bulk modulus, surface tension, and flash point. These measurements are essential for applications in fuel formulations, particularly in comparing with alcohol-to-jet fuel (Prak et al., 2015).
Combustion Characteristics in Jet Fuel Surrogates
- Study 3: Combustion characteristics of 2,2,4,6,6-pentamethylheptane are evaluated as a component of jet fuel surrogates. This study investigates its role in emulating the global combustion properties of specific target fuels, such as RP-3 kerosene, by measuring various combustion property targets and analyzing fuel chemical functional group distributions (Bai et al., 2021).
Role in Fragrance Materials
- Study 4: While not directly 2,2,4,6,6-pentamethylheptane, a close relative, 3,4,5,6,6-pentamethylheptan-2-ol, a fragrance material structurally similar, is reviewed for its toxicologic and dermatologic properties. This emphasizes the relevance of such compounds in consumer products and the importance of understanding their safety profile (Mcginty et al., 2010).
Acoustic Properties in Liquid Mixtures
- Study 5: The acoustic non-linearity parameter of mixtures containing 2,2,4,6,6-pentamethylheptane is studied. This research is significant for understanding the interaction of branched alkanes with other compounds in various mixtures, which has implications in material sciences and engineering (Pandey et al., 2005).
Safety And Hazards
2,2,4,6,6-Pentamethylheptane is considered hazardous. It is a flammable liquid and vapor and may be fatal if swallowed and enters airways . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .
Relevant Papers The paper “Identification and similarity analysis of aroma substances in main types of Fenghuang Dancong tea” discusses the volatile aroma components in Fenghuang Dancong tea, including 2,2,4,6,6-Pentamethylheptane .
properties
IUPAC Name |
2,2,4,6,6-pentamethylheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-10(8-11(2,3)4)9-12(5,6)7/h10H,8-9H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPSKYDESGTTFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042034 | |
Record name | 2,2,4,6,6-Pentamethylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 2,2,4,6,6-Pentamethylheptane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14539 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,2,4,6,6-Pentamethylheptane | |
CAS RN |
13475-82-6 | |
Record name | 2,2,4,6,6-Pentamethylheptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13475-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,4,6,6-Pentamethylheptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013475826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptane, 2,2,4,6,6-pentamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2,4,6,6-Pentamethylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4,6,6-pentamethylheptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.401 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISODODECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8289P68Y2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.